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Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside extracted
from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally
used in Chinese medicine to promote blood circulation and alleviate pain, safflower and its
extracts are now the subject of intense scientific scrutiny for their diverse pharmacological
activities.[3][4][5] While its counterpart, hydroxysafflor yellow A (HSYA), has been more
extensively studied, AHSYB is emerging as a significant bioactive component with considerable
therapeutic promise, particularly in the realms of cerebrovascular and cardiovascular diseases.
[6][7][8] This technical guide provides an in-depth overview of the current state of research on
AHSYB, focusing on its potential therapeutic applications, mechanisms of action, and relevant
experimental data.

Neuroprotective Effects

A significant body of research points to the potent neuroprotective effects of AHSYB, primarily
in the context of cerebral ischemia-reperfusion (I/R) injury.[9][10][11] Both in vitro and in vivo
studies have demonstrated its ability to mitigate neuronal damage, reduce infarct volume, and
improve neurological function following ischemic events.[7][9][10]

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling
Pathway

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15624003?utm_src=pdf-interest
https://www.benchchem.com/product/b15624003?utm_src=pdf-body
https://www.medchemexpress.com/anhydrosafflor-yellow-b.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9252638/
https://pdfs.semanticscholar.org/7112/50a7866582ed4dce26db30e91767b07e9129.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12364913/
https://www.scienceopen.com/document_file/60551c28-0571-4607-940d-9c25021715c3/PubMedCentral/60551c28-0571-4607-940d-9c25021715c3.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.739864/full
https://www.tandfonline.com/doi/full/10.1080/26895293.2020.1750492
https://www.xiahepublishing.com/m/2835-6357/FIM-2025-00016
https://pubmed.ncbi.nlm.nih.gov/34658877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514692/
https://www.researchgate.net/publication/354961040_Hydroxysafflor_Yellow_A_and_Anhydrosafflor_Yellow_B_Protect_Against_Cerebral_IschemiaReperfusion_Injury_by_Attenuating_Oxidative_Stress_and_Apoptosis_via_the_Silent_Information_Regulator_1_Signaling_P
https://www.tandfonline.com/doi/full/10.1080/26895293.2020.1750492
https://pubmed.ncbi.nlm.nih.gov/34658877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8514692/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The neuroprotective effects of AHSYB are largely attributed to its ability to attenuate oxidative
stress and apoptosis through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][9][10]
SIRT1 is a deacetylase that plays a crucial role in cell survival, energy metabolism, and anti-
apoptotic processes.[6][10]

During cerebral I/R injury, the expression of SIRT1 is inhibited.[10] AHSYB treatment has been
shown to upregulate the mRNA and protein expression of SIRT1 and its downstream targets,
including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator
la (PGC1a).[6][9][11] The activation of FOXO1 and PGC1la by SIRT1 enhances cellular
resistance to oxidative stress and inhibits apoptosis.[6][10] This is further supported by the
observation that the neuroprotective effects of AHSYB are abolished by EX527, a specific
inhibitor of SIRT1.[6][9][10]

The anti-apoptotic action of AHSYB is also mediated by its influence on the Bcl-2 family of
proteins. Studies have shown that AHSYB treatment leads to an increased expression of the
anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[9][11]

Quantitative Data on Neuroprotective Effects
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Anti-Inflammatory Activity

AHSYB also exhibits significant anti-inflammatory properties, which contribute to its

neuroprotective effects. In a rat model of acute permanent cerebral ischemia, AHSYB treatment

was shown to mitigate inflammation in the brain tissue.[3][4] This was associated with the

suppression of heat shock protein 60 (HSP60) and interleukin-6 (IL-6) expression.[3][4] Further

studies have shown that AHSYB can suppress the elevation of mMRNA and protein levels of toll-

like receptor 4 (TLR-4), IL-6, and tumor necrosis factor-a (TNF-a), and decrease NF-kB p65

levels, with the most significant effects observed at a dosage of 7 mg/kg.[7][12]

Quantitative Data on Anti-inflammatory Effects
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Cardioprotective Effects

The therapeutic potential of AHSYB extends to the cardiovascular system. Safflower yellow
pigments, of which AHSYB is a major component, have been shown to improve myocardial
ischemia, reduce ischemia-reperfusion injury, and alleviate atherosclerotic damage.[8][13][14]
AHSYB has been specifically identified to have cardioprotective effects by inhibiting apoptosis
via the mitochondrial-mediated pathway in oxygen-glucose deprivation/reoxygenation-induced
H9c2 cells.[15]

Anticancer Potential

While research is still in its early stages, there is emerging evidence for the anticancer
properties of safflower flavonoids.[3][4] Hydroxysafflor yellow B (HSYB), an isomer of HSYA,
has demonstrated anti-breast cancer effects.[16] Although direct studies on the anticancer
effects of AHSYB are limited, the known anti-inflammatory and antioxidant properties of this
class of compounds suggest that this is a promising area for future investigation.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal
Neurons
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Cell Culture: Primary hippocampal neurons are cultured for 7 days.

OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed
in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration.

Reperfusion: The glucose-free medium is replaced with the original culture medium, and the
cells are returned to a normoxic incubator for a specified duration.

Treatment: AHSYB is added to the culture medium at the beginning of the reperfusion phase.

Analysis: Cell viability is assessed using assays such as CCK-8, and LDH release is
measured to determine cytotoxicity. Markers of oxidative stress (ROS, MDA) and apoptosis
are also quantified.[6][10][11]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

Animal Model: Male Sprague-Dawley rats are subjected to MCAO using the intraluminal
filament method to induce focal cerebral ischemia.

Reperfusion: The filament is withdrawn after a specified period (e.g., 2 hours) to allow for
reperfusion.

Treatment: AHSYB is administered intravenously at the onset of reperfusion.

Analysis: Neurological deficits are scored at various time points post-reperfusion. Infarct
volume is measured using TTC staining. Brain tissue is collected for Western blot, RT-PCR,
and immunohistochemistry to analyze the expression of proteins and genes related to the
SIRT1 pathway, apoptosis, and inflammation.[6][10]

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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